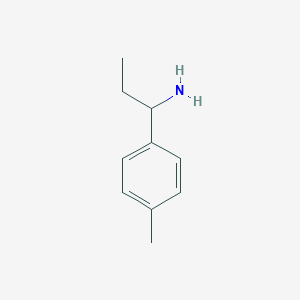

1-(4-Methylphenyl)propan-1-amine

描述

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reduction of 4-methylpropiophenone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like ether or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 4-methylpropiophenone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

化学反应分析

Oxidation Reactions

The primary amine group undergoes oxidation under acidic or basic conditions:

- Imine Formation: Reaction with mild oxidizing agents (e.g., FeCl₃) yields imines .

- Nitrile Formation: Strong oxidizers like KMnO₄ in acidic media convert the amine to 1-(4-methylphenyl)propanenitrile .

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| FeCl₃ | Imine derivatives | Aqueous, 25°C | 74–92% |

| KMnO₄ (H₂SO₄) | 1-(4-Methylphenyl)propanenitrile | Acidic, reflux | 68% |

Acid-Base Reactions

The compound forms stable salts with mineral acids, enhancing its solubility for pharmaceutical applications .

Example:

Acylation and Alkylation

The amine reacts with acyl chlorides or alkyl halides to produce amides or secondary amines, respectively .

Typical Reagents:

- Acetyl chloride → N-(1-(4-methylphenyl)propyl)acetamide

- Methyl iodide → N-Methyl-1-(4-methylphenyl)propan-1-amine

| Reaction Type | Reagent | Product | Catalyst |

|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl derivative | Pyridine |

| Alkylation | Methyl iodide | N-Methylated derivative | K₂CO₃ |

Enzymatic Transformations

Transaminases catalyze the transfer of the amine group to ketones, enabling stereoselective synthesis of chiral amines. This method achieves >99% enantiomeric excess (ee) in aqueous media .

Example Biotransamination:

| Enzyme | Temperature | Conversion | ee |

|---|---|---|---|

| ATA-117 | 30°C | 91% | >99% |

Comparison with Structural Analogs

The reactivity of this compound differs from analogs due to steric and electronic effects of the methyl group:

| Compound | Oxidation Rate | Salt Stability | Enzymatic Selectivity |

|---|---|---|---|

| This compound | Moderate | High | High |

| 1-Phenylpropan-1-amine | Faster | Moderate | Moderate |

Industrial and Pharmacological Relevance

科学研究应用

Chemistry

1-(4-Methylphenyl)propan-1-amine is utilized as a building block in organic synthesis. Its amine functional group allows for various chemical reactions, making it a versatile intermediate in the development of more complex molecules.

Key Reactions :

- Oxidation : The amine can be oxidized to form imines or nitriles.

- Reduction : It can be reduced to produce primary amines or alcohols.

- Substitution : The compound can undergo nucleophilic substitution reactions.

| Reaction Type | Major Products |

|---|---|

| Oxidation | Imines, Nitriles |

| Reduction | Primary Amines, Alcohols |

| Substitution | Various Derivatives |

Biology

The compound has been studied for its interactions with neurotransmitter systems. Research indicates that it may act as an agonist or antagonist at various receptors, influencing the release and uptake of neurotransmitters such as dopamine and serotonin.

Neurotransmitter Interaction Studies :

- Dopamine Receptors : Inhibits dopamine reuptake, enhancing dopaminergic signaling.

- Serotonin Receptors : Potentially modulates serotonin pathways, affecting mood and anxiety.

Medicine

Research into the therapeutic applications of this compound includes its potential use in treating mood disorders and other psychiatric conditions. Its structural similarity to other psychoactive compounds suggests it could have stimulant effects similar to amphetamines.

Case Study Insights :

A study published in Neurochemical Profiles demonstrated that compounds like this compound effectively inhibit monoamine transporters at submicromolar concentrations, indicating potential for therapeutic use in mood regulation and cognitive enhancement .

Industry

In industrial applications, this compound serves as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its properties are leveraged in the development of agrochemicals and other materials with specific functionalities.

| Cell Line | % Viability (Control) | % Viability (Compound) |

|---|---|---|

| Caco-2 | 100% | 39.8% |

| A549 | 100% | 56.9% |

These results indicate significant cytotoxic effects on cancer cell lines, suggesting that the compound may induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation .

作用机制

The mechanism of action of 1-(4-Methylphenyl)propan-1-amine involves its interaction with neurotransmitter systems in the brain. It primarily targets monoamine transporters, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in increased synaptic concentrations of these neurotransmitters, which can enhance mood, alertness, and cognitive function .

相似化合物的比较

Amphetamine: Shares a similar structure but lacks the methyl group on the phenyl ring.

Methamphetamine: Contains an additional methyl group on the nitrogen atom.

Phenethylamine: The parent compound of the amphetamine class, lacking the alpha-methyl group.

Uniqueness: 1-(4-Methylphenyl)propan-1-amine is unique due to its specific substitution pattern, which influences its pharmacological properties and metabolic pathways. The presence of the 4-methyl group can affect its interaction with enzymes and receptors, leading to distinct biological effects compared to other related compounds .

生物活性

1-(4-Methylphenyl)propan-1-amine, commonly known as 4-methylamphetamine , is a substituted amphetamine with notable stimulant properties. This compound has garnered attention due to its potential interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Understanding its biological activity is crucial for evaluating its pharmacological potential and associated health risks.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 165.26 g/mol. The structure features a propan-1-amine backbone with a para-methylphenyl group, which influences its biological activity and interaction with various receptors.

Biological Activity Overview

Research indicates that this compound exhibits stimulant effects similar to other amphetamines. Its mechanisms of action primarily involve the modulation of neurotransmitter release, particularly through the inhibition of reuptake and increased release of dopamine and norepinephrine in the central nervous system (CNS) .

Interaction with Neurotransmitter Systems

- Dopaminergic System : The compound enhances dopamine transmission, which can lead to increased alertness, euphoria, and potential addictive behaviors.

- Noradrenergic System : It also stimulates norepinephrine release, contributing to heightened arousal and energy levels.

In Vitro Studies

In vitro studies have demonstrated that this compound binds to monoamine transporters, leading to increased levels of neurotransmitters in synaptic clefts. For example, it has been shown to inhibit the reuptake of dopamine in neuronal cultures .

In Vivo Studies

Animal studies have indicated that administration of this compound results in increased locomotor activity and stereotypic behaviors typical of stimulant use. These findings suggest potential for abuse and dependency similar to other amphetamines .

Toxicological Profile

While the stimulant properties are well-documented, the toxicological effects of this compound are also critical to understand. Studies have indicated that high doses can lead to neurotoxicity and damage to dopaminergic neurons, raising concerns about long-term use .

Case Studies

Several case studies highlight the clinical implications of this compound use:

- Case Study 1 : A report documented a series of emergency room visits related to acute intoxication from 4-methylamphetamine. Symptoms included severe agitation, hypertension, and hyperthermia.

- Case Study 2 : A longitudinal study observed individuals using this compound recreationally, noting significant psychological dependence and withdrawal symptoms upon cessation.

Comparative Analysis with Similar Compounds

To provide further context on the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methamphetamine | Additional methyl groups | Stronger stimulant effects; well-documented toxicity |

| 3-Methylamphetamine | Methyl group at different position | Different pharmacological profile |

| 4-Methylthioamphetamine | Sulfur-containing analog | Exhibits unique pharmacological properties |

属性

IUPAC Name |

1-(4-methylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTZOQCAVLMPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395192 | |

| Record name | 1-(4-methylphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174636-87-4 | |

| Record name | α-Ethyl-4-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174636-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-methylphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。